molecular formula C10H17F3N2O2 B2967015 2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1410859-35-6

2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid

Cat. No.: B2967015
CAS No.: 1410859-35-6
M. Wt: 254.253
InChI Key: NKHCPTROYZNAMO-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid: is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of piperazine with 2,2,2-trifluoroethyl chloride under controlled conditions to form the trifluoroethylated piperazine intermediate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like hydrochloric acid (HCl) and acyl chlorides are typically employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biochemical assays to study enzyme activity and protein interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : The compound's unique properties make it useful in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid: can be compared to other similar compounds, such as:

  • 2-Methyl-3-(piperazin-1-yl)propanoic acid: : Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.

  • 3-(4-ethylpiperazin-1-yl)propanoic acid: : Contains an ethyl group instead of a trifluoroethyl group, leading to variations in reactivity and function.

These comparisons highlight the uniqueness of This compound and its potential advantages in various applications.

Properties

IUPAC Name

2-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-8(9(16)17)6-14-2-4-15(5-3-14)7-10(11,12)13/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHCPTROYZNAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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